Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate, min. 97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

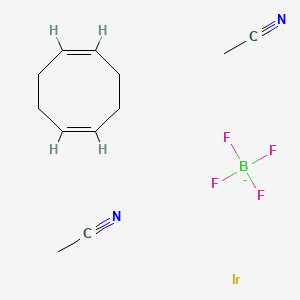

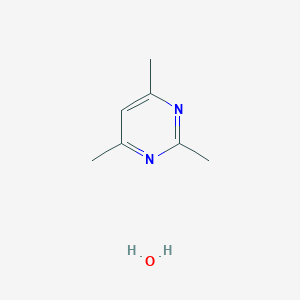

Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate is an organometallic iridium compound . It is a part of the Thermo Scientific Chemicals brand product portfolio . This compound is used in various applications including thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Bis(acetonitrile)(η4‐1,5‐cyclooctadiene) Rhodium(I) Tetrafluoroborate can be prepared by the reaction of [RhCl(cod)]2 and AgBF4 in CH2Cl2 and CH3CN, followed by filtration, concentration of the reaction solution, and precipitation of the product using Et2O .Molecular Structure Analysis

The linear formula of Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate is [Ir(C8H12)(CH3CN)2]+ BF4- . The molecular weight of the compound is 469.311 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate are not mentioned in the search results, similar compounds like Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate have been used as catalysts for the rhodium(I)-catalyzed silylation of aryl iodides and bromides with tetraethoxysilanes to form aryl silanes .Physical And Chemical Properties Analysis

Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate appears as a yellow powder . The exact mass is 470.113 g/mol . Information about its melting point, boiling point, density, and solubility in water is not available .Applications De Recherche Scientifique

Catalytic Applications and Chemical Transformations

One of the notable applications of this compound is in catalyzing deuterium exchange reactions. Iridium complexes, including those with cyclooctadiene ligands, have been utilized to facilitate the exchange of deuterium into various aromatic substrates, showcasing the compound's efficiency in catalysis comparable to pre-catalysts used in exchange processes (Ellames et al., 2001).

Moreover, the versatility of cyclooctadiene ligands in iridium chemistry extends to transformations into compounds with varied coordination modes upon interaction with reactants like acetonitrile, highlighting the compound's role in intramolecular C−H activation and oxidative addition reactions (Martín et al., 2003).

Synthesis of Complex Molecules

The compound has been instrumental in the synthesis of complex molecules, such as the formation of N-heterocyclic dicarbene iridium(III) pincer complexes. These complexes are pivotal in transfer dehydrogenation reactions, showcasing the compound's contribution to the synthesis of novel iridium complexes with varied ligands (Zuo & Braunstein, 2012).

Mechanistic Insights into Iridium Complexes

Research also delves into understanding the mechanistic pathways of isomerization in iridium complexes. Studies have identified the role of acetic acid and acetonitrile in driving the isomerization process of cyclooctadiene ligands, providing valuable insights into the reaction mechanisms and enabling the application of these findings to less-electron-rich complexes (Raible et al., 2015).

Application in C−H Functionalization

The compound plays a crucial role in catalytic C−H functionalization processes. Iridium complexes derived from it have been employed in the acceptorless dehydrogenation of cyclooctane and arene C−H borylation, demonstrating its utility in enhancing the efficiency of catalytic reactions (Chianese et al., 2010).

Catalysis of Arylborylation

Furthermore, iridium(I) complexes with cyclooctadiene ligands have been used as catalysts for arylborylation via C–H activation, achieving high yields. This illustrates the compound's efficacy in facilitating catalytic systems that can be recycled without loss of activity, thus contributing to sustainable chemical processes (Yinghuai et al., 2007).

Safety and Hazards

Mécanisme D'action

Target of Action

This compound is often used as a catalyst in organic synthesis

Mode of Action

As a catalyst, it likely facilitates chemical reactions by lowering the activation energy or altering the mechanism of the reaction . .

Result of Action

As a catalyst, it likely facilitates chemical reactions without being consumed in the process . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MFCD28144566. For instance, the compound is sensitive to air and should be stored under argon gas . .

Propriétés

IUPAC Name |

acetonitrile;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12.2C2H3N.BF4.Ir/c1-2-4-6-8-7-5-3-1;2*1-2-3;2-1(3,4)5;/h1-2,7-8H,3-6H2;2*1H3;;/q;;;-1;/b2-1-,8-7-;;;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKOISRNESCABF-SUESZSCISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC#N.CC#N.C1CC=CCCC=C1.[Ir] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](F)(F)(F)F.CC#N.CC#N.C1/C=C\CC/C=C\C1.[Ir] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BF4IrN2- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis{[µ-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II), 98%](/img/structure/B6309719.png)

![Iron azobenzene tetracarboxylic, Porous [PCN-250(Fe)], CONEKTIC™ F250](/img/structure/B6309725.png)

![Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6309727.png)

![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B6309746.png)

![4-Dimethylamino-n-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide tartaric acid salt](/img/structure/B6309755.png)

![2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6309762.png)

![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)